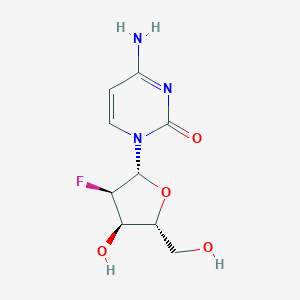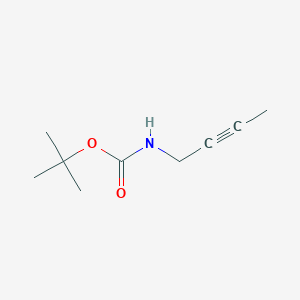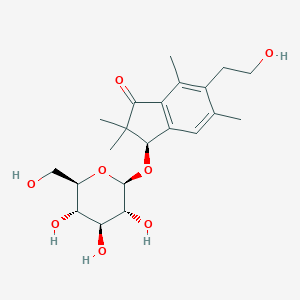
4-Fluoro-2-methoxybenzyl alcohol
概要
説明
4-Fluoro-2-methoxybenzyl alcohol, also known as 4-FMA, is a fluorinated phenol compound with a variety of applications. It is found in a variety of products, including pharmaceuticals, cosmetics, and other consumer products. It is also used as an intermediate in the synthesis of various compounds. 4-FMA has been studied extensively in recent years due to its potential to be used in the synthesis of a variety of compounds, as well as its potential applications in the biomedical field.
科学的研究の応用
Protective Groups in Synthesis 4-Fluoro-2-methoxybenzyl alcohol and its derivatives serve as protective groups for alcohols in chemical syntheses, allowing for selective reactions in the presence of sensitive functional groups. For example, a study introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new protecting group for alcohols, fully orthogonal with the p-methoxybenzyl group and removable under specific conditions, showcasing its application in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Photocatalytic Oxidation this compound and related compounds have been utilized in studies exploring the photocatalytic oxidation of benzyl alcohols to their corresponding aldehydes. This process occurs efficiently on titanium dioxide under oxygen atmosphere and UV or visible light irradiation, indicating potential applications in green chemistry for the synthesis of fine chemicals and intermediates (Higashimoto et al., 2009).
Antioxidant Properties Research on derivatives of this compound, such as 4-hydroxy-3-methoxybenzyl alcohol, has demonstrated significant antioxidant properties. These compounds have shown efficacy in inhibiting oxidation processes in various substrates, suggesting their potential use in developing new antioxidant agents for food preservation, cosmetics, and pharmaceuticals (Watanabe et al., 2012).
Biomarkers for Exposure Monitoring In toxicology and exposure monitoring, derivatives of this compound have been identified as potential biomarkers. Studies have explored the urinary excretion kinetics of such compounds in rats after exposure to specific chemicals, indicating their applicability in monitoring environmental or occupational exposures to certain hazardous substances (Yoshida, 2015).
Antiplasmodial Activity Compounds synthesized from this compound derivatives have been evaluated for their antiplasmodial activities, showing promise in the development of new treatments for malaria. Research has focused on synthesizing and testing compounds for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria (Hadanu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYORPJKBWEFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590682 | |
| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157068-03-6 | |
| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


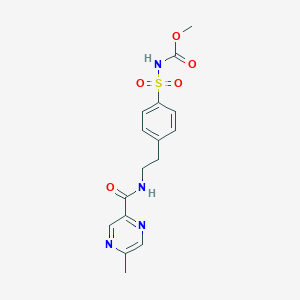

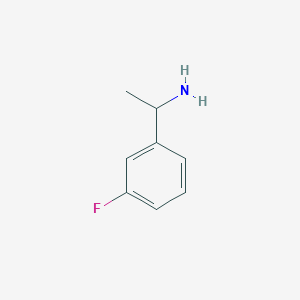
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)



